molecular formula C7H14ClNO B2975506 N-(tert-butyl)-2-chloropropanamide CAS No. 94318-74-8

N-(tert-butyl)-2-chloropropanamide

Cat. No.: B2975506
CAS No.: 94318-74-8
M. Wt: 163.65
InChI Key: CLONYWVXLVFSMM-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-chloropropanamide is a chlorinated propanamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a chlorine atom at the β-position of the propanamide chain. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol. The compound is typically synthesized via condensation reactions between 2-chloropropionic acid derivatives and tert-butylamine, often mediated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .

Properties

IUPAC Name

N-tert-butyl-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5(8)6(10)9-7(2,3)4/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLONYWVXLVFSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-chloropropanamide typically involves the reaction of tert-butylamine with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

tert-Butylamine+2-Chloropropanoyl chlorideThis compound+HCl\text{tert-Butylamine} + \text{2-Chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} tert-Butylamine+2-Chloropropanoyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: In the presence of water or aqueous base, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and tert-butylamine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or secondary amines.

    Hydrolysis: Yields 2-chloropropanoic acid and tert-butylamine.

    Reduction: Produces N-(tert-butyl)-2-aminopropane.

Scientific Research Applications

N-(tert-butyl)-2-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-chloropropanamide involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of N-(tert-butyl)-2-chloropropanamide, highlighting differences in substituents, molecular weights, synthesis yields, and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Physical State Key Substituents Reference
This compound C₇H₁₄ClNO 163.65 Not reported Not reported tert-butyl, β-chloro
N-(tert-butyl)-2-(4-chlorophenyl)-...* C₂₂H₃₃ClN₂O₂ 428.223 79% Colorless oil 4-chlorophenyl, propylacetamido
N-(tert-butyl)-2-(2-chlorophenyl)-...† C₁₇H₂₅ClN₂O₂ 324.161 80% White solid 2-chlorophenyl, propylacetamido
N-(tert-butyl)-2-chloroacetamide C₆H₁₂ClNO 149.618 Not reported Not reported tert-butyl, α-chloro
N-(3,5-bis(trifluoromethyl)phenyl)-2-chloropropanamide C₁₁H₈ClF₆NO 319.64 42% White powder 3,5-bis(trifluoromethyl)phenyl

*Full name: N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-propylacetamido)-3-(p-tolyl)propanamide
†Full name: N-(tert-butyl)-2-(2-chlorophenyl)-2-(N-propylacetamido)acetamide

Key Differences and Trends

Substituent Effects on Reactivity and Stability
  • Steric Hindrance : The tert-butyl group in this compound introduces significant steric bulk, which may reduce nucleophilic attack at the amide carbonyl compared to smaller substituents (e.g., methyl or propyl groups) .
  • Chlorine Position : The β-chloro substituent in 2-chloropropanamide derivatives enhances electrophilicity at the α-carbon, facilitating reactions such as nucleophilic substitution or cyclization. In contrast, α-chloroacetamide (e.g., N-tert-butyl-2-chloroacetamide ) exhibits higher reactivity due to the proximity of chlorine to the carbonyl group.
Physical Properties
  • Solubility : Compounds with aromatic substituents (e.g., 4-chlorophenyl ) tend to be less polar, resulting in oily states, while aliphatic derivatives (e.g., N-(tert-butyl)-4-methyl-2-(N-propylacetamido)pentanamide ) are more viscous.
  • Melting Points : Aromatic derivatives (e.g., white solid in ) exhibit higher melting points (187–189°C) compared to aliphatic analogues due to π-π stacking interactions.

Biological Activity

N-(tert-butyl)-2-chloropropanamide, a compound with diverse applications in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a chloropropanamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C5_5H10_{10}ClN
  • Molecular Weight : 133.59 g/mol

The presence of the chlorine atom and the amide functional group contributes to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological pathways, particularly those involving cell signaling and proliferation. Its role in inhibiting specific protein interactions has been explored in the context of cancer therapy.

  • TEAD-YAP Pathway : The compound has been implicated in modulating the TEAD-YAP signaling pathway, which is crucial for cell proliferation and survival in several cancers. By inhibiting this pathway, this compound may contribute to reduced tumor growth and increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Proliferation : The compound has been shown to inhibit the proliferation of human cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Cytotoxicity : Cytotoxic effects were observed in various assays, indicating that higher concentrations may lead to cell death through apoptotic mechanisms.

In Vivo Studies

Preclinical studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

  • Dosing Regimens : In experiments where mice were treated with varying doses of the compound (33 mg/kg, 100 mg/kg, 300 mg/kg), significant changes in tumor size were noted compared to control groups .
  • Biomarker Analysis : Post-treatment analysis revealed alterations in biomarkers associated with inflammation and immune response, suggesting a broader impact on physiological processes beyond direct cytotoxicity.

Case Study 1: Cancer Treatment

In a study focusing on the treatment of breast cancer, this compound was administered to mice bearing tumors. The results indicated a marked reduction in tumor volume over a treatment period of several weeks. Histological analysis revealed increased apoptosis within tumor tissues .

Case Study 2: Autoimmune Disorders

Another study explored the compound's effects on autoimmune responses using lupus-prone mice. Treatment with this compound led to decreased levels of autoantibodies and improved renal function markers, indicating potential therapeutic benefits for autoimmune conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cell ProliferationSignificant inhibition in cancer cell lines
CytotoxicityInduced apoptosis at high concentrations
Tumor Volume ReductionNotable decrease in treated animal models
Autoantibody LevelsDecreased levels in lupus models

Table 2: Dosing Regimens and Outcomes

Dose (mg/kg)Tumor Volume Change (%)Autoantibody Reduction (%)Reference
33-20-15
100-35-25
300-50-40

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